molecular formula C24H21N3O3S2 B1228124 3-(2,3-dihydroindol-1-ylsulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

3-(2,3-dihydroindol-1-ylsulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B1228124
M. Wt: 463.6 g/mol
InChI Key: WMYGLONHTYVWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-dihydroindol-1-ylsulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is a sulfonamide.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : A study by Kobayashi et al. (2010) presented a new method for preparing compounds similar to the requested chemical, focusing on the synthesis of 2-substituted 2,3-dihydro-3,3-dimethyl-1H-isoindol-1-ones and related compounds (Kobayashi et al., 2010).

  • Crystal Structure Characterization : Research by Saeed et al. (2020) involved the synthesis of antipyrine derivatives with structures akin to the requested compound. The study provided insights into the crystal packing and molecular interactions of these compounds, which can be valuable for understanding similar benzamide derivatives (Saeed et al., 2020).

  • Molecular Structure Analysis : Ćaleta et al. (2008) synthesized novel benzothiazoles and analyzed their molecular structures using X-ray diffraction. This research offers insights into the structural aspects of benzamide derivatives (Ćaleta et al., 2008).

Potential Biological and Pharmacological Applications

  • Cytotoxicity and Antimicrobial Activities : Zablotskaya et al. (2013) explored the cytotoxicity, antimicrobial, and psychotropic activities of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives. Their findings can provide a basis for understanding the biological properties of similar benzamide compounds (Zablotskaya et al., 2013).

  • Anticancer Properties : A study by Waghmare et al. (2013) reported the synthesis and in vitro anticancer activity of a series of benzothiazole derivatives. These findings could be relevant to understanding the anticancer potential of similar compounds (Waghmare et al., 2013).

  • Diuretic Activity : Yar and Ansari (2009) synthesized and tested a series of benzothiazol-2-yl derivatives for diuretic activity. This research may offer insights into the potential diuretic effects of related benzamide compounds (Yar & Ansari, 2009).

properties

Product Name

3-(2,3-dihydroindol-1-ylsulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

Molecular Formula

C24H21N3O3S2

Molecular Weight

463.6 g/mol

IUPAC Name

3-(2,3-dihydroindol-1-ylsulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C24H21N3O3S2/c1-15-12-16(2)22-21(13-15)31-24(25-22)26-23(28)18-7-5-8-19(14-18)32(29,30)27-11-10-17-6-3-4-9-20(17)27/h3-9,12-14H,10-11H2,1-2H3,(H,25,26,28)

InChI Key

WMYGLONHTYVWGM-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCC5=CC=CC=C54)C

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCC5=CC=CC=C54)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2,3-dihydroindol-1-ylsulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
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3-(2,3-dihydroindol-1-ylsulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
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3-(2,3-dihydroindol-1-ylsulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
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3-(2,3-dihydroindol-1-ylsulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 5
3-(2,3-dihydroindol-1-ylsulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 6
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3-(2,3-dihydroindol-1-ylsulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

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